molecular formula C9H10O3S B13322752 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13322752
M. Wt: 198.24 g/mol
InChI Key: TUNDGWTWEJIQGU-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a hydroxyl group, a thiophene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane precursors in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Similar structure but lacks the cyclobutane ring.

    Cyclobutane-1,3-dicarboxylic acid: Contains a cyclobutane ring with two carboxylic acid groups but lacks the thiophene ring.

    3-Hydroxycyclobutane-1-carboxylic acid: Similar structure but lacks the thiophene ring.

Uniqueness

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, thiophene ring, and functional groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-hydroxy-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12)

InChI Key

TUNDGWTWEJIQGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CS2)C(=O)O)O

Origin of Product

United States

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